3,4-Dimethylaniline hydrochloride

Catalog No.
S685272
CAS No.
7356-54-9
M.F
C8H12ClN
M. Wt
157.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylaniline hydrochloride

CAS Number

7356-54-9

Product Name

3,4-Dimethylaniline hydrochloride

IUPAC Name

3,4-dimethylaniline;hydrochloride

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

InChI

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H

InChI Key

OYZCOOMMDVDZNW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C.Cl

Canonical SMILES

CC1=C(C=C(C=C1)N)C.Cl
  • Antimicrobial Activity: Research on the close relative 2,4-Dimethylaniline hydrochloride suggests some potential for antimicrobial activity against gram-positive bacteria and fungi []. Further research would be needed to determine if 3,4-DMA.HCl possesses similar properties.

Limitations:

  • It is important to note that the information above is based on a similar compound and not 3,4-DMA.HCl itself. Dedicated research is needed to confirm any potential applications of 3,4-DMA.HCl.

3,4-Dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H12ClNC_8H_{12}ClN and a molecular weight of approximately 161.64 g/mol. It is a derivative of dimethylaniline, characterized by the presence of two methyl groups at the 3 and 4 positions on the aniline ring. This compound appears as a white to pale yellow crystalline solid and is soluble in water, which distinguishes it from its parent compound, 3,4-dimethylaniline, which is less soluble .

3,4-Dimethylaniline hydrochloride is a hazardous compound and should be handled with care. Here are some key safety concerns:

  • Toxicity: Studies suggest moderate to high acute toxicity upon ingestion, inhalation, or skin contact.
  • Skin and Eye Irritation: It can cause skin and eye irritation upon contact.
  • Flammability: Flammable solid. Ignites readily and may decompose upon heating, releasing toxic fumes [].
Typical of amines and aromatic compounds. Notably:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, where the aromatic ring can react with electrophiles such as nitronium ions to form nitro derivatives.
  • Acid-Base Reactions: It reacts with acids to form salts, such as hydrochlorides, and can neutralize acids in exothermic reactions .
  • Formation of Schiff Bases: It can react with aldehydes to form Schiff bases, which can be further reduced to amines .

The biological activity of 3,4-dimethylaniline hydrochloride has been studied in various contexts. It has shown potential effects as:

  • Mutagenic Agent: Some studies indicate that it may have mutagenic properties, raising concerns regarding its safety for human exposure .
  • Antioxidant Activity: Research suggests that it may exhibit antioxidant properties when interacting with certain biological substrates .
  • Potential Carcinogenic Effects: The compound is classified as a suspected carcinogen due to its structural similarity to other known carcinogens in the aniline family .

Several methods exist for synthesizing 3,4-dimethylaniline hydrochloride:

  • Catalytic Hydrogenation: A common method involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene using palladium catalysts under alkaline conditions. This process yields high purity and yield rates .
  • Reduction of Nitro Compounds: The reduction of corresponding nitro compounds using platinum or Raney nickel catalysts is another established method for synthesizing this compound .
  • Schiff Base Formation: Reacting 3,4-dimethylaniline with aldehydes forms Schiff bases that can be reduced to yield the desired product .

Interaction studies involving 3,4-dimethylaniline hydrochloride have revealed its role in various chemical processes:

  • Electron Donor-Acceptor Interactions: Research has demonstrated its ability to interact with dicyanoquinone compounds, providing insights into charge transfer mechanisms in organic materials .
  • Complex Formation: It has been shown to form complexes with transition metals, enhancing its utility in coordination chemistry .

Several compounds are structurally similar to 3,4-dimethylaniline hydrochloride. Here are some notable examples:

Compound NameStructure ComparisonUnique Features
2,4-DimethylanilineMethyl groups at positions 2 and 4Different reactivity profile due to position
3,5-DimethylanilineMethyl groups at positions 3 and 5Exhibits different solubility characteristics
N,N-Dimethyl-anilineTwo methyl groups on nitrogenMore basic than 3,4-dimethylaniline
2-Methyl-anilineSingle methyl group at position 2Less sterically hindered than dimethyl derivatives

These compounds share similar functional groups but differ significantly in their reactivity and applications due to the positioning of their methyl groups on the aromatic ring.

Dates

Last modified: 04-14-2024

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